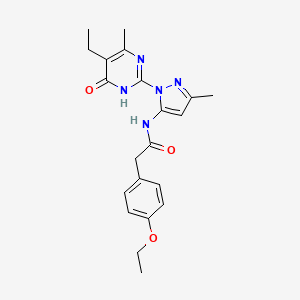
Tcmdc-142545
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TCMDC-142545 is a chemical compound with the molecular formula C19H17NO3S . It has been identified as a potential antimalarial drug . The molecule contains a total of 43 bonds, including 26 non-H bonds, 18 multiple bonds, 7 rotatable bonds, 1 double bond, 17 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 primary amide (aromatic), 2 ethers (aromatic), and 1 Thiophene .
Molecular Structure Analysis
The molecular structure of this compound includes the arrangement of atoms and the chemical bonds that hold the atoms together . The 2D chemical structure image of this compound is also called skeletal formula, which is the standard notation for organic molecules . The 3D chemical structure image of this compound is based on the ball-and-stick model which displays both the three-dimensional position of the atoms and the bonds between them .Aplicaciones Científicas De Investigación
Electronics and Optoelectronics Applications
Transition metal dichalcogenides (TMDCs) are layered materials characterized by strong in-plane bonds and weak out-of-plane interactions, enabling their exfoliation into two-dimensional layers. These materials, such as MoS₂, MoSe₂, WS₂, and WSe₂, exhibit sizeable bandgaps that transition from indirect to direct when thinned to single layers. This property makes them suitable for various applications, including transistors, photodetectors, and electroluminescent devices, due to their electronic and optical characteristics. The advancement in nanoscale materials characterization and device fabrication technologies has expanded the potential of thin TMDC layers in nanoelectronics and optoelectronics, marking a significant development from their initial study decades ago (Q. H. Wang et al., 2012).
Photovoltaics and Photocatalysis
Among the least known TMDCs, the layered triclinic technetium dichalcogenides (TcX₂, where X = S, Se) have been identified for their promising applications in photovoltaics and photocatalysis. Through systematic structural, mechanical, electronic, and optical property studies based on density functional theory, TcS₂ and TcSe₂ monolayers have been found to exhibit excellent light-absorption capabilities and potential as photocatalysts for water splitting into hydrogen, indicating their significant promise for renewable energy applications (Y. Jiao et al., 2016).
Biosensors and Medical Applications
TMDCs have also been widely applied in electrochemical biosensors due to their large surface area, metallic and semi-conducting electrical capabilities, and low toxicity. These properties make TMDCs ideal for clinical diagnosis, environmental monitoring, and food safety applications. The integration of TMDCs in biosensors has led to the development of sensitive and selective sensing strategies for detecting various analytes, including glucose, proteins, DNA, and heavy metals. This indicates the vast potential of TMDCs in improving the performance of electrochemical biosensors (Yi-Han Wang, Ke-Jing Huang, Xu Wu, 2017).
Mecanismo De Acción
Target of Action
TCMDC-142545 primarily targets the Plasmodium falciparum Cyclin-Like Kinase 3 (PfCLK3) . PfCLK3 is a protein kinase that plays a critical role in the regulation of malarial parasite RNA splicing and is essential for the survival of blood stage Plasmodium falciparum . It is one of the four members of the cyclin-dependent like protein kinase family (PfCLK1-4) in Plasmodium .
Mode of Action
This compound acts as a reversible inhibitor of PfCLK3 . It binds to an allosteric cysteine residue (Cys368) that is poorly conserved in the human kinome, thereby improving the selectivity of the compound . This interaction inhibits the kinase activity of PfCLK3, disrupting the processing of parasite RNA .
Biochemical Pathways
The inhibition of PfCLK3 by this compound affects the RNA splicing pathway in Plasmodium falciparum . PfCLK3, along with other members of the PfCLK family, plays a key role in the processing of parasite RNA . By inhibiting PfCLK3, this compound disrupts this process, leading to detrimental effects on the parasite.
Pharmacokinetics
falciparum killing assays . This suggests that the compound may have good bioavailability and efficacy.
Result of Action
The inhibition of PfCLK3 by this compound leads to the disruption of RNA splicing in Plasmodium falciparum . This disruption is detrimental to the survival of the parasite, making this compound a potent antimalarial agent .
Action Environment
The action of this compound is influenced by the biological environment of the Plasmodium falciparum parasite. It’s worth noting that the development of new antimalarial compounds like this compound is crucial due to the increasing resistance of the parasite to currently used therapies .
Direcciones Futuras
TCMDC-142545 has been identified as a promising lead compound for the development of new antimalarials with a novel mechanism of action targeting PfCLK3 . This new set of compounds may serve as starting points for future drug discovery programs as well as tool compounds for identifying new modes of action involved in malaria transmission .
Análisis Bioquímico
Biochemical Properties
Tcmdc-142545 interacts with the kinase PfCLK3, a member of the cyclin-dependent like protein kinase family . The interaction occurs between the kinase hinge region peptide backbone and the azaindole component of this compound via two hydrogen bonds . This interaction is crucial for the inhibitory effect of this compound on PfCLK3 .
Cellular Effects
This compound has been shown to have significant effects on various types of cells, particularly those of the Plasmodium falciparum parasite. It prevents the transition from the trophozoite to the schizont stage, disrupts transcription, and reduces transmission to the mosquito vector . This compound has also demonstrated antiparasiticidal activity .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to PfCLK3, inhibiting its activity . This inhibition disrupts the phosphorylation events on splicing factors necessary for the correct assembly and catalytic activity of spliceosomes, thereby affecting the RNA splicing process essential for the parasite’s life cycle .
Temporal Effects in Laboratory Settings
While specific temporal effects of this compound in laboratory settings are not currently available, it’s known that the compound maintains its efficacy in parasites even when washed out 6 hours after exposure .
Metabolic Pathways
The specific metabolic pathways that this compound is involved in are not currently known. Given its role as an inhibitor of PfCLK3, it likely impacts pathways related to RNA splicing within the Plasmodium falciparum parasite .
Propiedades
IUPAC Name |
2-(4-ethoxyphenyl)-N-[2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O3/c1-5-17-14(4)22-21(24-20(17)28)26-18(11-13(3)25-26)23-19(27)12-15-7-9-16(10-8-15)29-6-2/h7-11H,5-6,12H2,1-4H3,(H,23,27)(H,22,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKDJOJYTXSGPRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(NC1=O)N2C(=CC(=N2)C)NC(=O)CC3=CC=C(C=C3)OCC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
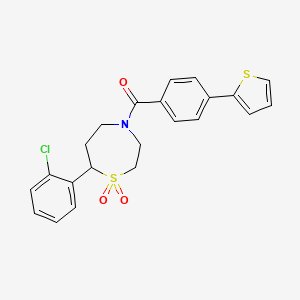


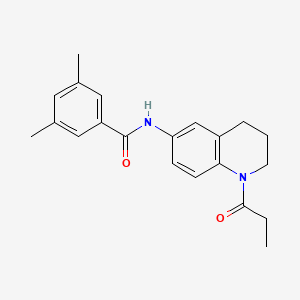
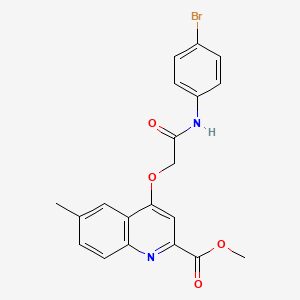
![5-cyclopropyl-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)isoxazole-3-carboxamide](/img/structure/B2826806.png)
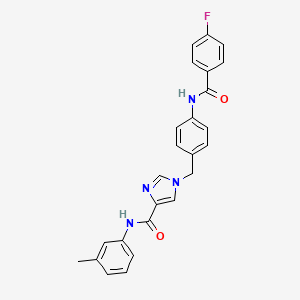
![2-[3-[(4-chlorophenyl)methyl]-4-oxoquinazolin-2-yl]sulfanyl-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2826808.png)


![6-Chloro-N-[1-(2-methylcyclopropyl)-5-oxopyrrolidin-3-YL]pyridine-3-carboxamide](/img/structure/B2826816.png)
![N-[1-(3-Chloro-4-fluorophenyl)-2,2,2-trifluoroethyl]but-2-ynamide](/img/structure/B2826817.png)

![N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-methoxybenzamide](/img/structure/B2826820.png)
